molecular formula C9H14N2O B12227004 5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole

5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole

Cat. No.: B12227004
M. Wt: 166.22 g/mol
InChI Key: RKUXZALSJDNTJU-UHFFFAOYSA-N
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Description

5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole is a heterocyclic compound that features a five-membered oxazole ring substituted with a methyl group and a pyrrolidinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an olefin, which forms the oxazole ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve the continuous flow synthesis method, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the oxazole ring, particularly at the positions adjacent to the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of partially or fully saturated heterocycles.

Scientific Research Applications

5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity to these targets due to its three-dimensional structure and ability to participate in hydrogen bonding and hydrophobic interactions . The oxazole ring can also contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Oxazole: A five-membered ring containing both nitrogen and oxygen atoms.

    Pyrrolidinone: A lactam derivative of pyrrolidine.

Uniqueness

5-Methyl-3-[(pyrrolidin-1-yl)methyl]-1,2-oxazole is unique due to the combination of the pyrrolidine and oxazole rings, which can provide a balance of stability and reactivity. This combination allows for versatile applications in various fields, including medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

5-methyl-3-(pyrrolidin-1-ylmethyl)-1,2-oxazole

InChI

InChI=1S/C9H14N2O/c1-8-6-9(10-12-8)7-11-4-2-3-5-11/h6H,2-5,7H2,1H3

InChI Key

RKUXZALSJDNTJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)CN2CCCC2

Origin of Product

United States

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